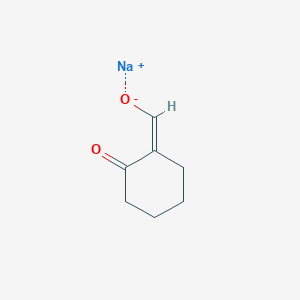
Sodium (2-oxocyclohexylidene)methanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2-oxocyclohexylidene)methanolate is a chemical compound with the molecular formula C7H9NaO2 It is a sodium salt derivative of a cyclohexanone compound, characterized by the presence of a methanolate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium (2-oxocyclohexylidene)methanolate can be synthesized through the treatment of 3-methylcyclohexanone with ethyl formate in the presence of sodium methoxide . This reaction involves the formation of the sodium salt of the intermediate product, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process is optimized for yield and purity, ensuring the compound meets the required standards for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Sodium (2-oxocyclohexylidene)methanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Sodium (2-oxocyclohexylidene)methanolate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research into its derivatives explores potential therapeutic applications, including drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which sodium (2-oxocyclohexylidene)methanolate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The compound can interact with molecular targets through nucleophilic attack, leading to the formation of new chemical bonds and the generation of biologically active compounds. The specific pathways involved depend on the nature of the reactions and the target molecules.
Comparación Con Compuestos Similares
Sodium (2-methyl-6-oxocyclohexylidene)methanolate: This compound is similar in structure but has a methyl group at the 2-position.
Sodium (2-oxocyclopentylidene)methanolate: A related compound with a cyclopentane ring instead of a cyclohexane ring.
Sodium (2-oxocycloheptylidene)methanolate: This compound features a cycloheptane ring.
Uniqueness: Sodium (2-oxocyclohexylidene)methanolate is unique due to its specific ring size and the presence of the methanolate group, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H9NaO2 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
sodium;(Z)-(2-oxocyclohexylidene)methanolate |
InChI |
InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |
Clave InChI |
KUDIADBKFNARIF-YSMBQZINSA-M |
SMILES isomérico |
C1CCC(=O)/C(=C\[O-])/C1.[Na+] |
SMILES canónico |
C1CCC(=O)C(=C[O-])C1.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



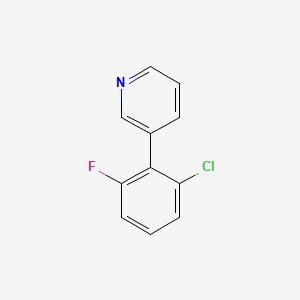
![2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13168720.png)
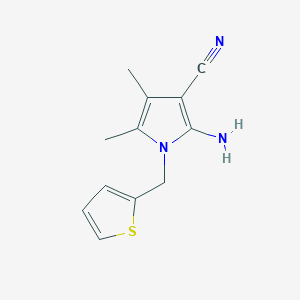
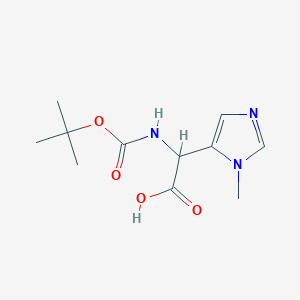
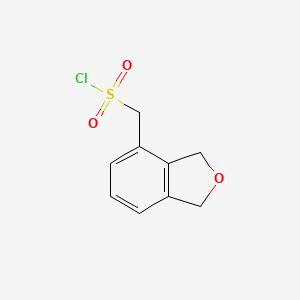


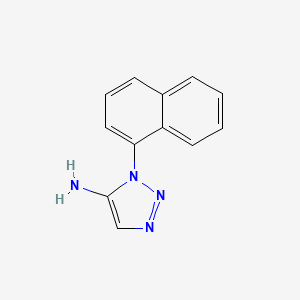
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
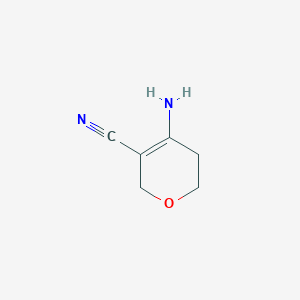
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)
